
FMF-03-145-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMF-03-145-1 shows doese dependent inhibition of pAurora A (Aurora A substrate) and pH3 S10 (Aurora B substrate) in HCT116 cells. This compound effects on the cell cycle are consistent with selective on-target inhibition.
Wissenschaftliche Forschungsanwendungen
Flow Microfluorometry (FMF) in Cell and Molecular Biology
Flow microfluorometry (FMF) has been a vital tool in cell and molecular biology. For instance, it has facilitated the analysis of DNA content in cells at high rates, allowing for a greater statistical precision and sensitivity in cell characterization and life cycle analysis. This technology has been applied in various research areas, including chromosome analysis and the study of cells isolated from solid tissue (Mackenzie, Dresser, & Pinder, 1985); (Dean & Jett, 1974).
FMF in Environmental and Marine Biology
In environmental and marine biology, FMF has been applied in the study of chlorophyll-containing cells, such as algae. By using FMF, researchers have been able to investigate chlorophyll fluorescence in different algal species and isolated chloroplasts, thus advancing our understanding of photosynthesis and algal biology (Paau, Oro, & Cowles, 1978).
FMF in Pharmaceutical Testing
FMF techniques have also been crucial in pharmaceutical testing. It has offered more precise endpoints for cell viability in cytotoxicity screening assays and provided rapid methods for determining cellular characteristics such as protein content and cell size, which are essential in drug development and toxicity testing (Siegel, 1984).
FMF in Genetic Research and Disease Analysis
A significant application of FMF has been in the field of genetic research, particularly in studying familial Mediterranean fever (FMF), a genetic disorder characterized by recurrent episodes of fever and inflammation. FMF research has led to the identification of mutations in the MEFV gene and provided insights into the molecular pathogenesis of the disease (Aksentijevich et al., 1997); (Chae, Aksentijevich, & Kastner, 2009).
FMF in Neuroimaging and Brain Research
Furthermore, FMF methodologies have been influential in neuroimaging and brain research. They have enabled advanced analysis of functional and structural magnetic resonance imaging data, contributing significantly to our understanding of brain function and organization (Smith et al., 2004); (Wandell & Winawer, 2015).
Eigenschaften
| 2133001-88-2 | |
Molekularformel |
C30H29N7O3 |
Molekulargewicht |
535.61 |
IUPAC-Name |
4-propionamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2- yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI-Schlüssel |
KGXBCWANASZZQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(NC2=NC=C(C(N(C)C3=CC=C(C)C=C34)=N2)N(C)C4=O)C=C1)C5=CC=C(NC(CC)=O)C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FMF-03-145-1; FMF03145-1; FMF 03 145 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)
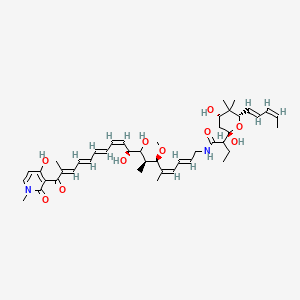
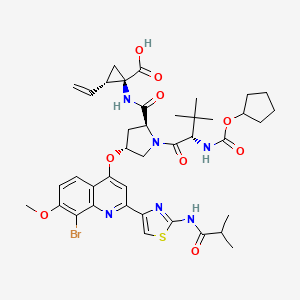
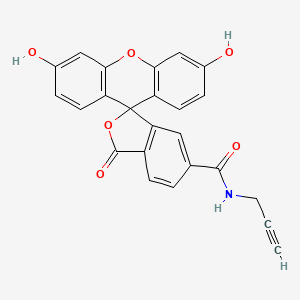
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
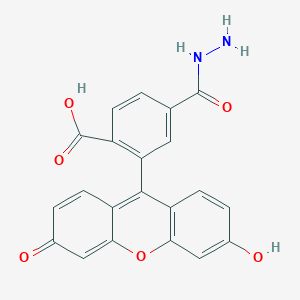

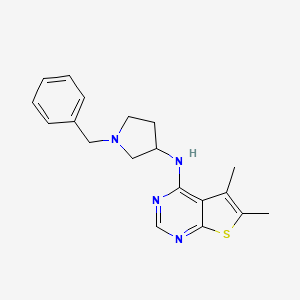
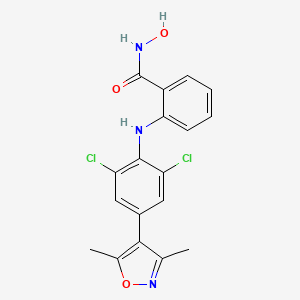
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
